

# 2,4-Dichloro-6-methylpyridine CAS number and molecular formula

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-methylpyridine

Cat. No.: B183930

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## An In-depth Technical Guide to 2,4-Dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloro-6-methylpyridine**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis, and key applications in organic synthesis, with a focus on its utility as a versatile building block for the construction of more complex molecules. Detailed experimental protocols for its use in common cross-coupling reactions are provided, alongside a visual representation of a typical synthetic workflow.

### Chemical Identity and Properties

**2,4-Dichloro-6-methylpyridine** is a halogenated pyridine derivative with the chemical formula  $C_6H_5Cl_2N$ .<sup>[1]</sup> Its unique structure, featuring two chlorine substituents and a methyl group on the pyridine ring, makes it a valuable synthon for introducing the 6-methylpyridine moiety into a variety of molecular scaffolds.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	42779-56-6
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N
IUPAC Name	2,4-dichloro-6-methylpyridine
Synonyms	2,4-Dichloro-6-picoline

Table 2: Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	162.02 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Solubility	Slightly soluble in water	[1]
Storage	Keep Cold	[2]

## Synthesis

The synthesis of **2,4-Dichloro-6-methylpyridine** typically involves the chlorination of a corresponding hydroxypyridine precursor. A common method is the reaction of 2,4-dihydroxy-6-methylpyridine with a chlorinating agent like phosphorus oxychloride.

## Experimental Protocol: Synthesis from 2,4-Dihydroxy-6-methylpyridine

This protocol is adapted from a general procedure for the chlorination of hydroxypyridines.

Materials:

- 2,4-Dihydroxy-6-methylpyridine
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Quinoline (or other suitable base)

- Water
- Dichloromethane (DCM) or other suitable organic solvent
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,4-dihydroxy-6-methylpyridine (1.0 eq) and a suitable base such as quinoline (0.4-1.5 eq) is prepared.
- Phosphorus oxychloride (2.0-3.0 eq) is added cautiously to the mixture.
- The reaction mixture is heated to reflux (typically 100-120 °C) and maintained at this temperature for several hours (monitoring by TLC or LC-MS is recommended).
- After the reaction is complete, the mixture is cooled to room temperature.
- The reaction mixture is then carefully quenched by the slow addition of crushed ice or cold water.
- The aqueous mixture is extracted with an organic solvent such as dichloromethane.
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2,4-dichloro-6-methylpyridine** can be purified by vacuum distillation or column chromatography on silica gel.

## Chemical Reactivity and Applications

The two chlorine atoms on the pyridine ring of **2,4-Dichloro-6-methylpyridine** are susceptible to nucleophilic substitution and are reactive sites for various cross-coupling reactions. This reactivity makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.<sup>[3][4]</sup>

## Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 4-positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

## Cross-Coupling Reactions

**2,4-Dichloro-6-methylpyridine** is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups at the chlorinated positions.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with **2,4-dichloro-6-methylpyridine**.

Materials:

- **2,4-Dichloro-6-methylpyridine**
- Arylboronic acid (1.1 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

Procedure:

- To a reaction vessel, add **2,4-dichloro-6-methylpyridine** (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and the base (2.0 eq).

- The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent system to the reaction vessel.
- The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with **2,4-dichloro-6-methylpyridine**.

Materials:

- **2,4-Dichloro-6-methylpyridine**
- Terminal alkyne (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 2-5 mol%)
- Copper(I) iodide (CuI, 1-3 mol%)
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Solvent (e.g., THF, DMF)

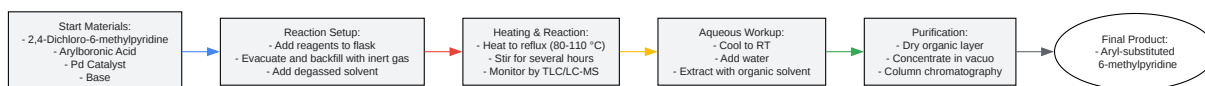
Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
- Add the terminal alkyne and the base to the mixture.

- Finally, add **2,4-dichloro-6-methylpyridine** to the reaction mixture.
- The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion (monitor by TLC or LC-MS).
- The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing **2,4-Dichloro-6-methylpyridine** as a starting material.



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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)